(S)-2-Acetamido-N-benzyl-3-methoxypropanamide

Description

Chemical Identification and Nomenclature

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide is a chiral small molecule with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . Its systematic IUPAC name reflects its stereochemistry: (S)-2-acetamido-N-benzyl-3-methoxypropanamide , emphasizing the (S)-configuration at the second carbon of the propanamide backbone. The compound is also identified by alternative designations:

- CAS Registry Number : 175481-37-5

- Synonyms : Lacosamide Impurity A, (S)-Lacosamide, and N-benzyl-2-acetamido-3-methoxypropionamide.

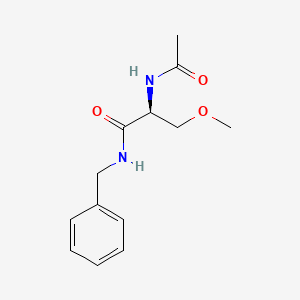

The structure comprises a benzyl group attached to the amide nitrogen, a methoxy group at the third carbon, and an acetamido moiety at the second carbon (Figure 1). Its stereochemical purity is critical, as the (R)-enantiomer corresponds to the active pharmaceutical ingredient lacosamide.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ | |

| Molecular Weight | 250.29 g/mol | |

| Melting Point | 132°C | |

| Boiling Point | 536.4±50.0°C (Predicted) | |

| LogP (Partition Coefficient) | 0.9 (at 20°C) |

Historical Context and Development

The compound emerged during the development of lacosamide , an antiepileptic drug first synthesized in the 1990s. Researchers at the University of Houston identified functionalized amino acids as potential anticonvulsants, leading to the discovery of lacosamide’s (R)-enantiomer. The (S)-enantiomer, however, was recognized as a process-related impurity during lacosamide synthesis.

Key milestones include:

- 1996 : Initial synthesis of lacosamide analogs by Harold Kohn’s team.

- 2000 : Preclinical development by Schwarz Pharma, highlighting the need for stereochemical control.

- 2008 : Lacosamide’s FDA approval, with (S)-2-acetamido-N-benzyl-3-methoxypropanamide documented as a critical impurity in regulatory filings.

The compound’s synthesis involves multi-step routes starting from D-serine, including acetylation, benzylation, and O-methylation. Challenges in minimizing racemization during manufacturing spurred advances in chiral resolution techniques.

Significance in Organic and Medicinal Chemistry

This compound holds dual significance:

- Synthetic Chemistry : As a stereochemical impurity, its formation during lacosamide synthesis underscores the challenges of enantiomeric purity in drug manufacturing. For example, incomplete methylation or acetylation steps yield this byproduct, necessitating rigorous chromatographic purification.

- Analytical Chemistry : It serves as a reference standard for quality control in lacosamide production. Regulatory agencies like the European Pharmacopoeia mandate its quantification at levels <0.1% in final drug products.

Mechanistically, while the (R)-enantiomer (lacosamide) modulates sodium channel slow inactivation, the (S)-form lacks therapeutic activity, illustrating the importance of stereochemistry in drug design.

Table 2: Key Synthetic Steps and Associated Impurities

| Step | Reagents/Conditions | Potential Impurities |

|---|---|---|

| O-Methylation | Dimethyl sulfate, base | Over-methylated derivatives |

| Benzylation | Benzylamine, coupling agents | N,N-Dibenzylurea |

| Acetylation | Acetic anhydride | Partially acetylated intermediates |

Relationship to Lacosamide and Structural Isomers

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide is the enantiomeric counterpart of lacosamide [(R)-configuration], differing only in spatial arrangement at the chiral center. This distinction profoundly impacts biological activity:

- Lacosamide (R-form) : Binds to collapsin response mediator protein 2 (CRMP-2) and enhances sodium channel slow inactivation, reducing neuronal hyperexcitability.

- (S)-Isomer : Lacks affinity for CRMP-2 and shows negligible anticonvulsant effects in preclinical models.

Other structural analogs include:

- N-Benzyl-2-acetamido-3-hydroxypropanamide : A desmethyl variant formed during incomplete O-methylation.

- Double-methylated impurities : Generated via excess methylating agents.

Figure 2: Structural Comparison of Lacosamide and Its (S)-Isomer

Lacosamide (R-form) (S)-Isomer

[NHCOCH3] [NHCOCH3]

| |

CH3O-CH2-C-CO-NH-CH2-C6H5 CH3O-CH2-C-CO-NH-CH2-C6H5

(R) (S)

Efforts to separate enantiomers include chiral HPLC and enzymatic resolution, though industrial-scale processes favor asymmetric synthesis to minimize impurity formation.

Properties

IUPAC Name |

(2S)-2-acetamido-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442825 | |

| Record name | N~2~-Acetyl-N-benzyl-O-methyl-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175481-37-5 | |

| Record name | (2S)-2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SPM-6953 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-Acetyl-N-benzyl-O-methyl-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPM-6953 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F3M716PY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetamido-N-benzyl-3-methoxypropanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methoxypropanoic acid and benzylamine.

Acetylation: The amino group of (S)-2-amino-3-methoxypropanoic acid is acetylated using acetic anhydride in the presence of a base like pyridine to form (S)-2-acetamido-3-methoxypropanoic acid.

Amidation: The acetamido acid is then reacted with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield (S)-2-Acetamido-N-benzyl-3-methoxypropanamide.

Industrial Production Methods

Industrial production methods for (S)-2-Acetamido-N-benzyl-3-methoxypropanamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or THF.

Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable leaving group.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a chiral ligand in asymmetric synthesis.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Acetamido-N-benzyl-3-methoxypropanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-Lacosamide

Key Differences :

- Stereochemistry : The (R)-configuration of lacosamide (CAS: 175481-36-4) is critical for its therapeutic activity, as it selectively binds to the slow-inactivated state of voltage-gated sodium channels, stabilizing neuronal membranes and reducing seizure activity . In contrast, the (S)-enantiomer shows negligible sodium channel modulation, with a reported EC₅₀ value >10 μM compared to the (R)-form’s submicromolar activity .

- Synthetic Accessibility : The (R)-enantiomer is synthesized via stereoselective methods involving intermediates like (2R)-2-azido-N-benzyl-3-hydroxypropanamide, while the (S)-form is typically obtained through resolution or chiral auxiliary-based routes .

Table 1: Enantiomeric Comparison

Ethoxy Analog: 2-Acetamido-N-benzyl-3-ethoxypropanamide

Structural Modifications :

- The ethoxy group replaces the methoxy substituent at the β-position.

- Activity Impact : The ethoxy derivative (Compound 28 in QSAR studies) exhibits higher anticonvulsant activity (EC₅₀ = 16.98) compared to the methoxy (S)-enantiomer (EC₅₀ = 8.30), suggesting that bulkier alkoxy groups enhance binding affinity .

Table 2: Substituent Effects on Activity

| Compound | β-Substituent | EC₅₀ (Anticonvulsant) |

|---|---|---|

| (S)-Methoxy | -OCH₃ | 8.30 |

| Ethoxy Analog | -OCH₂CH₃ | 16.98 |

Hydroxypropanamide Derivatives

(S)-2-Acetamido-N-benzyl-3-hydroxypropanamide (CAS: 171623-03-03) is a synthetic intermediate lacking the methoxy group. Its reduced lipophilicity (logP = 0.92 vs.

N-Benzyl-2-(N’-hydroxyureido)propanamides

Compounds like N-benzyl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide () share the N-benzylamide backbone but incorporate hydroxamic acid moieties. These derivatives exhibit antioxidant properties via radical scavenging, diverging from the sodium channel mechanism of lacosamide .

Key Research Findings

Stereochemical Specificity : The (R)-enantiomer’s therapeutic efficacy underscores the importance of stereochemistry in drug design. Molecular docking studies reveal that the (R)-configuration optimally aligns with the sodium channel’s hydrophobic pocket .

SAR Trends :

- Methoxy > Hydroxy in lipophilicity and CNS penetration .

- Ethoxy substitution enhances activity but may reduce metabolic stability .

Synthetic Challenges: The (S)-enantiomer’s synthesis requires chiral resolution or asymmetric catalysis, whereas lacosamide is produced via cost-effective industrial processes (e.g., acetylation of (2R)-2-amino-N-benzyl-3-methoxypropanamide) .

Biological Activity

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide, commonly known as lacosamide , is a pharmaceutical compound primarily utilized as an anticonvulsant agent for the treatment of partial-onset seizures and tonic-clonic seizures. This compound is characterized by its unique structural features, including a benzyl group, an acetamido group, and a methoxypropanamide moiety, contributing to its biological activity and pharmacological profile.

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : Approximately 250.29 g/mol

- Chirality : Contains one chiral center, influencing its biological interactions.

Lacosamide exerts its anticonvulsant effects primarily through selective enhancement of slow inactivation of voltage-gated sodium channels. This mechanism is particularly effective in neurons that exhibit persistent sodium currents during seizure activity, thereby reducing neuronal excitability and seizure frequency. Research indicates that lacosamide has a lower incidence of side effects compared to other antiepileptic drugs, making it a valuable option for patients with refractory epilepsy .

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship (SAR) of lacosamide, particularly focusing on modifications at the 3-oxy site. Key findings include:

- Non-polar Substituents : Small non-polar substituents at the 3-oxy site enhance anticonvulsant activity.

- Hydrophobic Interactions : The incorporation of hydrophobic groups can maintain efficacy while modifying the compound's properties.

- Unsaturated Groups : The presence of unsaturated groups at the 3-oxy site can offset the loss of activity associated with larger substituents .

Comparative Analysis with Related Compounds

The following table summarizes compounds structurally related to lacosamide and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Lacosamide | Acetamide derivative with sodium channel blocking | Approved for epilepsy treatment |

| Ertosamide | Similar structure with different substituents | Investigated for pain management |

| Harkoseride | Contains methoxy and aromatic groups | Potential anti-inflammatory properties |

| Spm-927 | Related to lacosamide; contains similar functional groups | Focused on neuropathic pain management |

Efficacy in Seizure Control

Lacosamide has been shown to be effective in clinical trials as an adjunctive therapy for adults with partial-onset seizures. Its selective action on sodium channels contributes to its effectiveness and safety profile .

Case Studies

- Clinical Trials : Randomized, double-blind studies have demonstrated that lacosamide significantly reduces seizure frequency in refractory epilepsy patients when used alongside other antiepileptic medications.

- Adverse Effects : While generally well-tolerated, some patients report side effects such as dizziness, headache, and somnolence. Understanding these effects is crucial for optimizing treatment regimens .

Ongoing Research

Current research is exploring additional therapeutic applications of lacosamide beyond epilepsy, including potential roles in pain management and neuroprotection. Studies are investigating its interactions with various protein targets, including collapsin response mediator protein-2, which may play a role in its pharmacological effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-2-Acetamido-N-benzyl-3-methoxypropanamide, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, α-thioamide precursors are synthesized using reagents like 2-chloropropanamide, sodium, and ethanol under reflux conditions . Key factors influencing yield include reaction temperature (optimized at 60–80°C), solvent polarity, and stoichiometric ratios of reagents. Ethanol is preferred for its ability to dissolve both organic and inorganic reactants while minimizing side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Critical for confirming stereochemistry and functional groups (e.g., methoxy and acetamido groups). H and C NMR can resolve chiral centers and backbone connectivity .

- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm) and methoxy C-O bonds (~1100 cm) .

- X-ray Crystallography : Used to resolve absolute configuration, as demonstrated for structurally similar compounds in single-crystal studies .

Q. What storage conditions are critical for maintaining stability?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the amide bond. Protect from moisture and heat, as decomposition occurs above 40°C . Use desiccants like silica gel to mitigate humidity effects.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (S)-specific catalysts (e.g., BINOL derivatives) to enhance stereoselectivity during amide bond formation .

- Chromatographic Purification : Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC separation of enantiomeric impurities .

- Kinetic Resolution : Optimize reaction time to favor the desired enantiomer, leveraging differences in reaction rates between stereoisomers .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability. For example, biological testing in used controlled buffer systems (pH 7.4, 37°C).

- Impurity Analysis : Use LC-MS or HPLC to quantify trace impurities (e.g., unreacted starting materials) that may interfere with activity .

- Computational Validation : Compare experimental results with molecular docking simulations (e.g., using PubChem data to predict binding affinities) .

Q. How can computational methods predict reactivity with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., carbonic anhydrase) to identify key binding residues .

- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps. PubChem’s computed properties (e.g., polar surface area) guide bioavailability predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.